Flotufolastat F-18 gallium is a radiopharmaceutical agent specifically designed for positron emission tomography (PET) imaging. It is primarily utilized for visualizing prostate-specific membrane antigen (PSMA)-positive lesions in patients with prostate cancer. The compound is characterized by its ability to bind to the PSMA, which is overexpressed in prostate cancer cells, facilitating accurate diagnostic imaging.
Flotufolastat F-18 gallium is classified as a diagnostic radiopharmaceutical. It is produced using fluorine-18, a radioactive isotope that emits positrons, enabling its detection through PET imaging. The compound has been approved by the Food and Drug Administration for clinical use, particularly in men with suspected metastatic prostate cancer who are candidates for definitive therapy or those with biochemical recurrence based on serum prostate-specific antigen levels .
The synthesis of flotufolastat F-18 gallium involves several steps:
Flotufolastat F-18 gallium has a complex molecular structure characterized by its gallate complex, which includes a DOTAGA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) moiety that chelates the gallium ion. The chemical formula of flotufolastat F-18 gallium is , with a molecular weight of approximately 1470.63 g/mol .
The structure can be represented as follows:
This structure allows for effective binding to PSMA and facilitates the imaging process during PET scans.
In its application as a radiopharmaceutical, flotufolastat F-18 gallium undergoes specific chemical reactions upon administration:
The mechanism of action of flotufolastat F-18 gallium involves several key steps:
Flotufolastat F-18 gallium exhibits several notable physical and chemical properties:
Flotufolastat F-18 gallium has significant applications in clinical diagnostics:
Flotufolastat F18 gallium, systematically designated as fluorine-18 radiohybrid prostate-specific membrane antigen-7.3 (¹⁸F-rhPSMA-7.3), is a synthetic small molecule with the molecular formula C₆₃H₉₉FN₁₂O₂₅Si and a monoisotopic mass of 1469.66 g/mol [2] [7]. Its architecture integrates:
Table 1: Molecular Characteristics of Flotufolastat F18 Gallium
| Property | Specification |
|---|---|
| Chemical Formula | C₆₃H₉₉FN₁₂O₂₅Si |
| Molecular Weight | 1470.63 g/mol |
| Isotope | Fluorine-18 (t₁/₂ = 109.8 minutes) |
| Chelator | DOTAGA complex with non-radioactive gallium |
| PSMA Binding Moiety | Glu-urea-Lys pharmacophore |
Flotufolastat F18 gallium binds with high affinity to prostate-specific membrane antigen, a type II transmembrane glycoprotein overexpressed 100-1000-fold in prostate adenocarcinoma cells compared to healthy tissues [2] [6]. Key biochemical interactions include:
Preclinical and clinical biodistribution studies reveal distinct advantages:
Table 2: Comparative Urinary Excretion of Prostate Specific Membrane Antigen-Tracers
| Radiopharmaceutical | Urinary Excretion (4–5 hours post-injection) |
|---|---|
| Flotufolastat F18 gallium | 15% |
| ⁶⁸Ga-PSMA-11 | 50–70% |
| ¹⁸F-DCFPyL | 55–65% |
| ¹⁸F-PSMA-1007 | <10% (predominantly hepatobiliary) |
Flotufolastat F18 gallium was selected from multiple diastereoisomers due to superior biochemical properties:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: